molecular formula C22H19N3O2S B15008376 2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B15008376
M. Wt: 389.5 g/mol
InChI Key: VJYIBAXRBYPCEN-UHFFFAOYSA-N
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Description

2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a naphthalene ring, a thiazolidinone ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline, followed by cyclization and subsequent reactions to introduce the thiazolidinone and phenylacetamide groups . The reaction is usually carried out in methanol under reflux conditions, and the product is isolated by filtration and washing with methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to its combination of a thiazolidinone ring and phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(3-methyl-2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C22H19N3O2S/c1-25-21(27)19(14-20(26)23-16-10-3-2-4-11-16)28-22(25)24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13,19H,14H2,1H3,(H,23,26)

InChI Key

VJYIBAXRBYPCEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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